
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyimino group, a pyrazinyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone typically involves the reaction of pyrazine-2-carbaldehyde with 2-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazinyl and pyridinyl groups can interact with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylpropanone: Similar structure but with a propanone group instead of ethanone.
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylbutanone: Contains a butanone group, offering different reactivity and properties.
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylpentanone: Features a pentanone group, providing further variations in chemical behavior.
Uniqueness
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H8N4O2 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H8N4O2/c16-11(8-3-1-2-4-13-8)10(15-17)9-7-12-5-6-14-9/h1-7,17H/b15-10+ |
InChI-Schlüssel |
ASDAJUJYTOBTQI-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)C(=O)/C(=N/O)/C2=NC=CN=C2 |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C(=NO)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


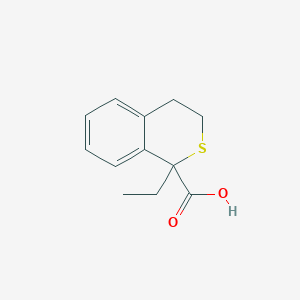



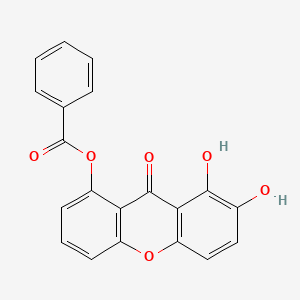
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
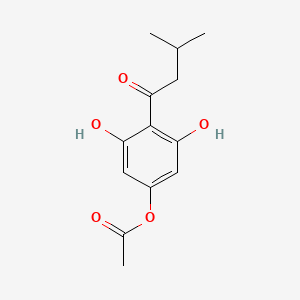
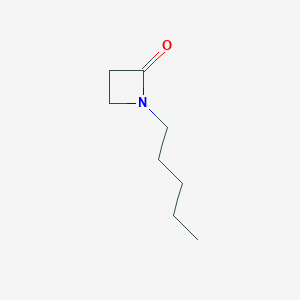
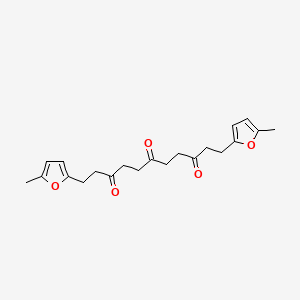
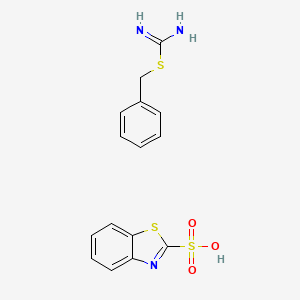

![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
